2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.: 877655-33-9
Cat. No.: VC4447178
Molecular Formula: C21H18N4O5S2
Molecular Weight: 470.52
* For research use only. Not for human or veterinary use.
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide - 877655-33-9](/images/structure/VC4447178.png)
Specification
CAS No. | 877655-33-9 |
---|---|
Molecular Formula | C21H18N4O5S2 |
Molecular Weight | 470.52 |
IUPAC Name | 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26) |
Standard InChI Key | JKTLMXCHDQVLCS-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 877655-33-9) features a complex heterocyclic architecture. Its core structure comprises a thieno[3,2-d]pyrimidine scaffold fused with a partially saturated six-membered ring (3,4,6,7-tetrahydro configuration) . Key substituents include:
-
A 3-methoxyphenyl group at position 3 of the pyrimidine ring.
-
A thioether linkage (-S-) at position 2, connected to an acetamide moiety.
-
A 4-nitrophenyl group as the terminal substituent on the acetamide .
The molecular formula is C21H18N4O5S2 (MW: 470.5 g/mol), with a computed topological polar surface area of 149 Ų, suggesting moderate solubility .
Physicochemical and ADME Properties
Property | Value/Description | Source |
---|---|---|
LogP (octanol-water) | 3.2 (predicted) | |
Solubility (aqueous) | ~0.1 mg/mL (moderate) | |
Metabolic Stability | Susceptible to nitroreduction | |
Plasma Protein Binding | >90% (estimated) |
Key ADME Challenges:
-
The nitro group may undergo hepatic reduction to reactive intermediates, necessitating structural optimization .
-
High molecular weight (470.5) could limit blood-brain barrier permeability .
Comparative Analysis with Analogues
Future Directions and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume